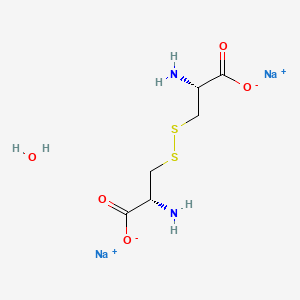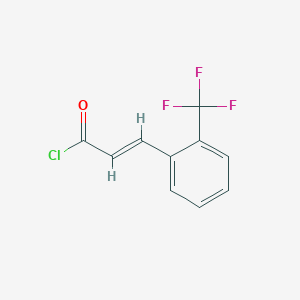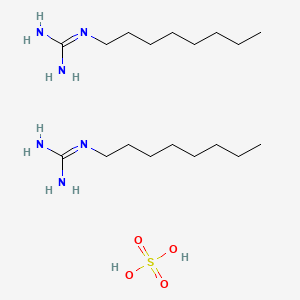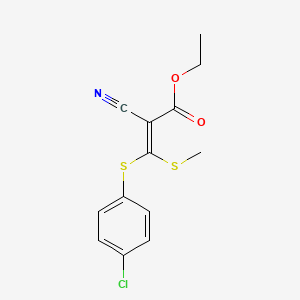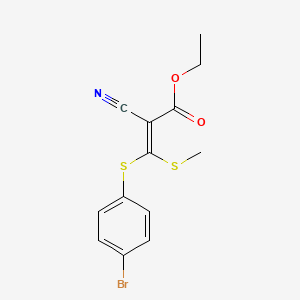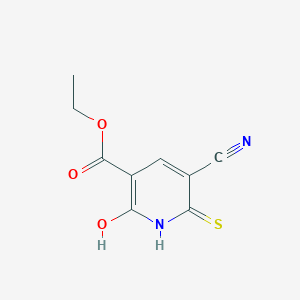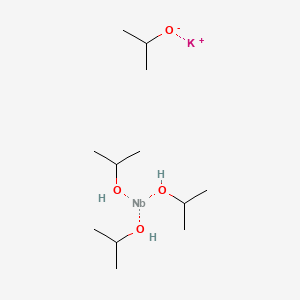
Potassium;niobium;propan-2-ol;propan-2-olate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been studied. For example, the reaction between various potassium xanthates and common five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC) was carried out under catalyst-free conditions . The reaction resulted in the formation of various alkoxides, including potassium ethane-1,2-bis(olate) (EC-based reaction) and potassium propane-1,2-bis(olate) (PC-based reaction), and alkoxide-terminated sulfides .Molecular Structure Analysis
The molecular structure of similar compounds, such as propan-2-ol, has been analyzed. Propan-2-ol is the simplest secondary alcohol, with an isopropyl group linked with a hydroxyl group . Its chemical formula is CH3-CHOH-CH3 .Chemical Reactions Analysis
Secondary alcohols like propan-2-ol can be oxidized to ketones using acidified sodium or potassium dichromate (VI) solution . For example, when propan-2-ol is heated with this solution, propanone is formed .Scientific Research Applications
Potassium
Potassium has a wide range of applications in various fields :
- Agriculture : Potassium is indispensable for ensuring crop production, supporting global food supply and safe farming practices .
- Nanotechnology : The combination of nanotechnology and potassium is finding applications in agriculture to boost crop yields while reducing environmental pollution .
- Medical Testing : Potassium is an important bodily electrolyte which is kept within tight limits in health. Many medical conditions as well as commonly-used drugs either raise or lower blood potassium levels, which can be dangerous or even fatal .
Niobium
Niobium-based materials show great potential in various fields :
- Supercapacitors and Hybrid Ion Capacitors : Niobium-based materials are used in the field of supercapacitors and hybrid ion capacitors due to their unique crystal structure, rapid ion diffusion ability, excellent chemical durability, and high safety .
- Catalysis : Niobium halides can serve as catalysts in certain chemical reactions .
- Manufacturing of Industrial Superconductors : Certain compounds and alloys of niobium have high superconducting transition temperatures and are therefore widely used in the manufacture of various industrial superconductors .
Propan-2-ol
Propan-2-ol, also known as isopropanol, has a variety of applications :
- Antiseptic : Propan-2-ol serves as a disinfectant, commonly used in antiseptic applications .
- Solvent : It is often used as a solvent for french polishing shellac, which is used in cabinet making .
- Chemical Industry : It is used in the preparation of ibuprofen intermediate and is involved in reactions such as polymerization of butadiene .
Propan-2-olate
Propan-2-olate, also known as isopropoxide, is used in several applications :
- Chemical Reactions : Detailed DFT calculation studies support an outer sphere hydrogenation mechanism and hydride transfer from propan-2-olate to the Mn center with regeneration of the catalyst as the rate-determining step .
- Pharmaceutical Industry : Sodium isopropoxide is used in the preparation of ibuprofen intermediate .
- Catalysis : It acts as a catalyst in the manufacturing of acetone and its derivatives .
Mechanism of Action
The mechanism of action for similar reactions, such as the oxidation of alcohols, involves the use of an oxidizing agent, typically a solution of sodium or potassium dichromate (VI) acidified with dilute sulfuric acid . If oxidation occurs, the orange solution containing the dichromate (VI) ions is reduced to a green solution containing chromium (III) ions .
properties
IUPAC Name |
potassium;niobium;propan-2-ol;propan-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H8O.C3H7O.K.Nb/c4*1-3(2)4;;/h3*3-4H,1-2H3;3H,1-2H3;;/q;;;-1;+1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSOPSYOUMIABE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)[O-].[K+].[Nb] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H31KNbO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;niobium;propan-2-ol;propan-2-olate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









